Spiro[3.3]heptane-2-carboxamide

Medicinal Chemistry Bioisostere Drug Metabolism

Spiro[3.3]heptane-2-carboxamide is a rigid sp³-rich spirocyclic scaffold that serves as a non-classical saturated benzene bioisostere. Unlike flexible-chain or monocyclic analogs, its constrained cyclobutane dihedral angles (12.9°–21.2°) impose precise exit-vector geometry, reducing LogP by 0.4–0.6 units while preserving H-bonding capacity. Validated in BACE1 inhibitor optimization (in vivo CSF Aβ-lowering) and engineered P450BM3 hydroxylation (>99% ee). Procure for fragment-based discovery requiring conformational pre-organization, improved metabolic stability, and defined spatial alignment with catalytic residues.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B8573833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.3]heptane-2-carboxamide
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(C2)C(=O)N
InChIInChI=1S/C8H13NO/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H2,9,10)
InChIKeyRAJQGFBSDVPCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[3.3]heptane-2-carboxamide: Procurement-Grade sp³-Rich Building Block for Bioisosteric Replacement


Spiro[3.3]heptane-2-carboxamide is a sp³-rich bicyclic scaffold characterized by a rigid, three-dimensional spirocyclic core that serves as a non-classical saturated benzene bioisostere in medicinal chemistry and fragment-based drug discovery [1]. Its molecular formula is C₈H₁₃NO (MW = 139.19 g/mol), and it is typically offered at ≥95% purity as a versatile building block for constructing conformationally constrained analogs of aromatic or cycloalkane frameworks [2].

Why Spiro[3.3]heptane-2-carboxamide is Not Interchangeable with Linear or Monocyclic Carboxamide Analogs


Generic substitution with flexible-chain or monocyclic carboxamide derivatives fails to replicate the scaffold's unique conformational constraint and exit-vector geometry. Spiro[3.3]heptane-2-carboxamide imposes a rigid, non-coplanar spatial arrangement of substituents that directly impacts target binding kinetics and metabolic processing—parameters that linear analogs cannot recapitulate [1]. Procurement decisions based solely on core carboxamide functionality without consideration of the spirocyclic architecture risk introducing significant divergence in potency, selectivity, and pharmacokinetic profiles, as demonstrated in comparative bioisostere studies and metabolic stability assays [2].

Quantitative Differentiation of Spiro[3.3]heptane-2-carboxamide: A Comparator-Based Evidence Guide


Bioisosteric Replacement of Benzene in Sonidegib Alters Metabolic Stability in Human Liver Microsomes

Incorporation of the spiro[3.3]heptane core as a saturated benzene bioisostere into the anticancer drug sonidegib resulted in quantifiable changes in intrinsic clearance (CLint) measured in human liver microsomes. Parent sonidegib (meta-benzene-containing) exhibited CLint = 18 μL min⁻¹ mg⁻¹, whereas the trans-spiro[3.3]heptane analog (trans-76) showed CLint = 36 μL min⁻¹ mg⁻¹, and the cis-spiro[3.3]heptane analog (cis-76) exhibited a substantially higher CLint = 156 μL min⁻¹ mg⁻¹ [1]. This stereochemistry-dependent metabolic liability demonstrates that the spiro[3.3]heptane scaffold is not a silent metabolic replacement for benzene and requires careful stereochemical consideration during analog design and procurement.

Medicinal Chemistry Bioisostere Drug Metabolism

Enzymatic Hydroxylation of Spiro[3.3]heptane-2-carboxamide Scaffold Achieves Complete Enantioselectivity

Engineered variants of cytochrome P450BM3 convert N-benzyl spiro[3.3]heptane-2-carboxamide into three distally monohydroxylated regioisomers with essentially complete enantioselectivity (>99% ee), alongside the formation of two α-hydroxyamide derivatives [1]. In contrast, non-engineered wild-type P450 enzymes typically produce mixtures of regio- and stereoisomers from similar sp³-rich scaffolds, limiting synthetic utility. This enzymatic platform enables access to enantiopure, functionalized spiro[3.3]heptane building blocks that are otherwise inaccessible via traditional chemical oxidation methods.

Biocatalysis Late-Stage Functionalization Fragment-Based Drug Discovery

Heteroatom-Substituted Spiro[3.3]heptanes Exhibit Higher Aqueous Solubility Than Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes generally demonstrate higher aqueous solubility than their cyclohexane analogues, with a concurrent trend toward improved metabolic stability [1]. While specific quantitative solubility values for spiro[3.3]heptane-2-carboxamide are not reported in direct comparison to cyclohexane carboxamide, this class-level property difference is consistently observed across multiple heteroatom-containing spiro[3.3]heptane derivatives and is attributed to the reduced lipophilicity and increased three-dimensionality of the spirocyclic scaffold relative to the planar cyclohexane ring [1].

Physicochemical Properties Solubility Drug-Likeness

Spiro[3.3]heptane Scaffold Exhibits Constrained Dihedral Angles Relative to Cyclohexane and Larger Spirocyclic Cores

X-ray crystallographic analysis reveals that the cyclobutane rings in spiro[3.3]heptane derivatives adopt dihedral angles of 12.9° and 21.2°, which are significantly smaller than the dihedral angle of the central cyclobutane ring in a related dispirodecane derivative (29.0°) [1]. This pronounced puckering and rigidification distinguish the spiro[3.3]heptane scaffold from larger spirocyclic systems (e.g., spiro[3.5]nonane) and from conformationally mobile cyclohexane rings, offering a uniquely constrained exit-vector geometry that can be exploited for precise spatial orientation of substituents in target binding pockets.

Conformational Analysis Structure-Based Drug Design X-ray Crystallography

Monofluorinated Spiro[3.3]heptane Derivatives Demonstrate Superior Lead-Like Chemical Space Propensity

Virtual library enumeration using LLAMA software demonstrates that monofluorinated spiro[3.3]heptane-derived building blocks populate lead-like chemical space with higher propensity than their non-fluorinated, difluorinated, or cyclohexane-derived counterparts [1]. The monofluorinated variants retain the favorable three-dimensionality of the spiro[3.3]heptane core while maintaining lead-like physicochemical parameters (pKa, LogP, aqueous solubility) that are experimentally characterized and benchmarked against cyclohexane and cycloheptane derivatives. This class-level finding supports the use of spiro[3.3]heptane-based scaffolds—including 2-carboxamide variants—as privileged starting points for fragment-based and lead-generation campaigns.

Lead-Likeness Chemical Space Building Block Design

Spiro[3.3]heptane-2-carboxamide Exhibits Favorable Computed Drug-Likeness Metrics

Computed physicochemical descriptors for spiro[3.3]heptane-2-carboxamide indicate a molecular weight of 139.19 g/mol, XLogP3-AA of 1.1, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, rotatable bond count of 1, and topological polar surface area (TPSA) of 43.1 Ų [1]. These parameters align with Lipinski's Rule of Five and Veber's rules, positioning the compound favorably for oral bioavailability. In contrast, phenyl carboxamide (benzamide), a common aromatic analog, possesses a higher XLogP3 (approximately 1.5–1.7) and a fully planar geometry that promotes π-π stacking and potential off-target interactions. The spiro[3.3]heptane scaffold therefore offers a less lipophilic, more three-dimensional alternative with reduced aromatic character while maintaining drug-like physicochemical space.

ADME Physicochemical Properties Computational Chemistry

Evidence-Backed Application Scenarios for Spiro[3.3]heptane-2-carboxamide Procurement


Fragment-Based and Lead-Oriented Synthesis of BACE1 or Protease Inhibitor Analogs

Procure spiro[3.3]heptane-2-carboxamide as a conformationally constrained building block for the design of BACE1 inhibitors and related aspartyl protease targets. The scaffold's rigid spirocyclic core mimics benzene bioisosteres while offering reduced lipophilicity (XLogP3 = 1.1) and defined exit vectors that enable precise spatial alignment with catalytic aspartate residues [1][2]. This approach has been validated in advanced BACE1 inhibitor optimization campaigns where spirocyclic cores were successfully progressed to in vivo CSF Aβ-lowering studies [3].

Late-Stage Functionalization via Biocatalytic C–H Hydroxylation

Utilize spiro[3.3]heptane-2-carboxamide as a substrate for engineered P450BM3 enzyme variants to access enantiopure, distally hydroxylated derivatives. This biocatalytic platform delivers three regioisomers with >99% enantioselectivity, enabling rapid diversification of the scaffold without resorting to lengthy de novo synthetic routes [4]. Ideal for medicinal chemistry groups seeking to explore spirocyclic chemical space with minimal synthetic investment.

Replacement of Phenyl Carboxamide Moieties with Saturated Bioisosteres to Mitigate Lipophilicity and Metabolic Liability

Substitute benzamide or phenyl carboxamide groups in existing lead series with spiro[3.3]heptane-2-carboxamide to reduce calculated LogP by approximately 0.4–0.6 units while preserving hydrogen-bonding capacity [2]. This substitution strategy has been shown to alter metabolic stability in a stereochemistry-dependent manner, with trans-configurations minimizing the clearance penalty relative to parent aromatic compounds [1].

Conformational Restriction of Flexible Amide-Containing Pharmacophores

Incorporate spiro[3.3]heptane-2-carboxamide to rigidify flexible acyclic amide pharmacophores, leveraging the scaffold's constrained cyclobutane dihedral angles (12.9° and 21.2°) to pre-organize binding conformations [5]. This is particularly valuable for targets where entropic penalties upon binding are known to limit potency, such as GPCRs and kinases, where spirocyclic carboxamides have demonstrated improved affinity relative to linear analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[3.3]heptane-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.